REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:18][NH:19][C:20]([C:22]1[CH:27]=[C:26](OC2C=CC([N+]([O-])=O)=C([N+]([O-])=O)C=2)[CH:25]=[CH:24][N:23]=1)=[O:21]>CN(C=O)C>[CH3:18][NH:19][C:20]([C:22]1[CH:27]=[C:26]([O:17][C:14]2[CH:13]=[CH:12][C:11]([O:10][CH2:3][C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=3)=[CH:16][CH:15]=2)[CH:25]=[CH:24][N:23]=1)=[O:21] |f:0.1|
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Name
|
|
Quantity
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2.24 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
4-chloro-pyridine-2-carboxylic acid methylamide
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Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C1=NC=CC(=C1)OC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The reaction was stirred at RT for 5 min
|
Duration
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5 min
|
Type
|
WAIT
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Details
|
at 75° C. for 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
finally at 85° C. for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NaHCO3
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Type
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ADDITION
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Details
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diluted with Et2O and 6 N NaOH
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
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Details
|
the organic layer was washed twice with 6 N NaOH, once with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=NC=CC(=C1)OC1=CC=C(C=C1)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |